Terazosin hydrochloride

描述

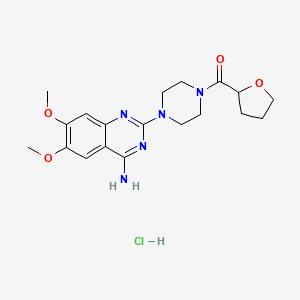

特拉唑嗪盐酸盐是一种喹唑啉衍生物,也是一种α1肾上腺素能受体拮抗剂。 它主要用于治疗有症状的良性前列腺增生和控制高血压 . 通过阻断肾上腺素对α1肾上腺素能受体的作用,它会导致血管和平滑肌的舒张 .

准备方法

合成路线和反应条件

特拉唑嗪盐酸盐的合成涉及哌嗪与2-呋喃酰氯反应,然后催化氢化呋喃环。 然后在2-氯-6,7-二甲氧基喹唑啉-4-胺存在下加热该中间体,得到特拉唑嗪 . 特拉唑嗪盐酸盐二水合物的制备涉及一个初始步骤,即制备特拉唑嗪碱,然后用盐酸反应生成盐酸盐 .

工业生产方法

特拉唑嗪盐酸盐的工业生产方法通常涉及使用上述合成路线进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合药典标准 .

化学反应分析

反应类型

特拉唑嗪盐酸盐会发生各种化学反应,包括:

氧化: 特拉唑嗪在特定条件下可以被氧化,形成不同的衍生物。

还原: 特拉唑嗪的还原会导致其碱性形式的形成。

常见的试剂和条件

这些反应中使用的常见试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及各种用于取代反应的卤化剂 .

主要形成的产物

科学研究应用

A. Benign Prostatic Hyperplasia (BPH)

Terazosin is widely prescribed for the treatment of BPH, a condition characterized by prostate enlargement that causes urinary difficulties. Clinical trials have demonstrated significant improvements in urinary flow rates and symptom scores among patients treated with terazosin compared to placebo.

Case Study: Hytrin Community Assessment Trial

- Design: Randomized, double-blind, placebo-controlled trial involving 2,084 men aged 55 or older.

- Results:

B. Hypertension

Initially approved for hypertension management, terazosin effectively lowers blood pressure by relaxing blood vessels.

Clinical Findings:

- Patients exhibit a significant reduction in systolic and diastolic blood pressure after initiating terazosin therapy.

- It is particularly beneficial for patients with concurrent BPH symptoms, addressing both conditions simultaneously .

Off-label Uses

Recent studies have explored several off-label applications of terazosin:

- Post-Traumatic Stress Disorder (PTSD): Alleviation of nightmares.

- Hyperhidrosis: Treatment for excessive sweating related to selective serotonin reuptake inhibitors.

- Chronic Prostatitis/Pelvic Pain Syndrome: Investigated for symptomatic relief.

- Urethritis Associated with Radiation Therapy: Potential therapeutic benefits are under evaluation .

Comparative Efficacy: Branded vs. Generic Terazosin

A study comparing branded and generic formulations of terazosin found no significant differences in efficacy or tolerability among adult patients with symptomatic BPH.

| Parameter | Branded Terazosin | Generic Terazosin | P-value |

|---|---|---|---|

| AUA Symptom Score Improvement | 36% | 34% | NS |

| Adverse Events Rate | 15% | 14% | NS |

Safety Profile and Side Effects

While generally well-tolerated, terazosin can cause side effects including:

- Dizziness

- Fatigue

- Orthostatic hypotension

- Nasal congestion

Long-term Safety Studies:

Research indicates that long-term use does not significantly increase adverse event rates compared to placebo groups .

作用机制

特拉唑嗪盐酸盐通过选择性阻断α1肾上腺素能受体发挥作用。 这种抑制会导致血管和平滑肌的舒张,从而降低血压,改善尿流 . 分子靶标包括α1肾上腺素受体,所涉及的途径主要与肾上腺素能信号通路有关 .

相似化合物的比较

类似化合物

坦索罗辛: 另一种用于类似适应症的α1肾上腺素能受体拮抗剂.

多沙唑嗪: 用于治疗高血压和良性前列腺增生.

阿夫唑嗪: 也用于治疗良性前列腺增生.

独特性

特拉唑嗪盐酸盐在对α1肾上腺素能受体的特异性结合亲和力和选择性方面是独一无二的。 它具有独特的药代动力学特征,与一些同类药物相比,它具有更长的半衰期,使其适合每天一次给药 .

生物活性

Terazosin hydrochloride is a selective α1-adrenergic receptor antagonist primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Its biological activity extends beyond these primary uses, showing potential in various physiological processes and therapeutic applications. This article delves into the biological activity of terazosin, highlighting its mechanisms, effects, and relevant case studies.

Terazosin functions by selectively antagonizing α1-adrenergic receptors, which are prevalent in smooth muscle tissues, including those in blood vessels and the prostate. The blockade of these receptors leads to:

- Vasodilation : Relaxation of vascular smooth muscle results in decreased blood pressure.

- Improved Urinary Flow : By relaxing smooth muscle in the prostate, terazosin alleviates urinary obstruction symptoms associated with BPH.

The compound also enhances the expression of transforming growth factor beta-1 (TGF-beta1), which is involved in apoptosis induction in prostate cells, contributing to its therapeutic effects against BPH .

1. Antihypertensive Effects

In a multicenter phase III study involving 364 patients with mild to moderate essential hypertension, terazosin was shown to significantly reduce both systolic and diastolic blood pressures. The mean reduction in supine diastolic pressure was between 12 to 14 mm Hg. The long-term use of terazosin resulted in controlled blood pressure in 43% of patients on monotherapy .

2. Neuroprotective Properties

Research indicates that terazosin exhibits neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease. In these models, terazosin reduced inflammation and oxidative damage, suggesting its potential for broader neurological applications .

3. Effects on Bronchial Asthma

A study comparing terazosin with salbutamol in asthmatic patients demonstrated that terazosin could induce mild bronchodilation. However, the effects were not statistically significant compared to salbutamol .

Case Studies

Case Study 1: Long-Term Safety and Efficacy

A study assessed the long-term safety and efficacy of terazosin in hypertensive patients over a period of up to one year. The results indicated a low incidence of adverse events, with dizziness being the most common side effect (18.9%). Only one case of syncope occurred during monotherapy, highlighting terazosin's safety profile .

Case Study 2: Comparison of Branded vs Generic Terazosin

A comparative study evaluated the efficacy and tolerability between branded and generic formulations of terazosin among Taiwanese patients with symptomatic BPH. Results showed no significant differences in adverse events or therapeutic efficacy between the two formulations, suggesting that generics can be a viable alternative to branded drugs .

Summary of Biological Activities

属性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSWDOUXSCRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045493 | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-08-8, 70024-40-7 | |

| Record name | Terazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []

A: In addition to its systemic vasodilatory effects, this compound also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]

A: The molecular formula of this compound Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []

ANone: Various spectroscopic methods are used to characterize this compound, including:

- NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

A: Yes, this compound exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []

A: Studies have investigated the relative stability of various this compound forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying this compound. These include:

- UV Detection: Measures the absorbance of this compound at a specific wavelength, typically 245 nm or 246 nm. [, , ]

- Fluorescence Detection: Detects the fluorescence emitted by this compound after excitation at a specific wavelength. [, ]

- Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying this compound in complex matrices like human plasma. [, ]

A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For this compound, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).

A: this compound is typically administered orally, usually in tablet or capsule form. [, , , ]

A: Bioequivalence studies comparing different this compound formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).

A: Yes, researchers have explored transdermal delivery of this compound using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering this compound, potentially offering advantages like improved patient compliance and reduced side effects.

ANone: this compound is primarily used to treat:

- Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]

- Benign Prostatic Hyperplasia (BPH): this compound relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]

A: While this compound is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]

A: As with any medication, this compound can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]

A: Yes, this compound may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。